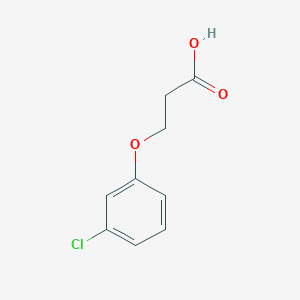
4-(2-Methoxyethoxy)benzoic acid
Übersicht
Beschreibung
“4-(2-Methoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a member of the benzoic acid family, which are simple aromatic carboxylic acids. This particular compound has methoxyethoxy groups attached to the benzene ring, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a carboxylic acid group (-COOH) and a methoxyethoxy group (-OCH2CH2OCH3) attached . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 196.200 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 336.6±22.0 °C at 760 mmHg, and a flash point of 132.6±15.8 °C . It also has a molar refractivity of 50.9±0.3 cm3, a polar surface area of 56 Å2, and a logP of 1.63 at 20°C .
Safety and Hazards
“4-(2-Methoxyethoxy)benzoic acid” is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wash skin thoroughly after handling .
Biochemische Analyse
Biochemical Properties
It is known that benzoic acid derivatives can interact with various enzymes and proteins . For instance, benzoic acid has been shown to interact with proteins such as bovine serum albumin (BSA), zein, and lysozyme . These interactions involve various forces, including hydrogen bonding, hydrophobic, and electrostatic interactions . It is plausible that 4-(2-Methoxyethoxy)benzoic acid may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Related compounds such as 2-Hydroxy-4-methoxy benzoic acid have been shown to have significant effects on cells . For example, 2-Hydroxy-4-methoxy benzoic acid has been found to attenuate carbon tetrachloride-induced hepatotoxicity and lipid abnormalities in rats via anti-inflammatory and antioxidant mechanisms
Molecular Mechanism
Benzoic acid, a related compound, is known to bind to amino acids, leading to a decrease in ammonia levels
Metabolic Pathways
Benzoic acids are known to be the building blocks of most phenolic compounds in foods, and their biosynthesis involves the shikimate and phenylpropanoid pathways .
Eigenschaften
IUPAC Name |
4-(2-methoxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBICPDGCVIUHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424534 | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27890-92-2 | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methoxyethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


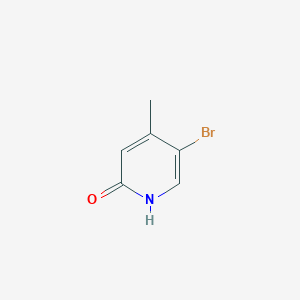
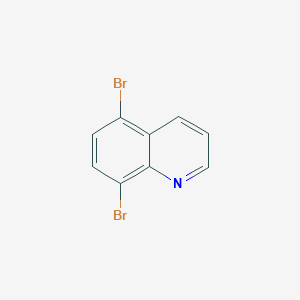
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
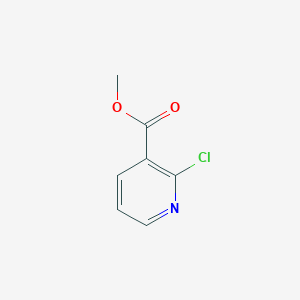



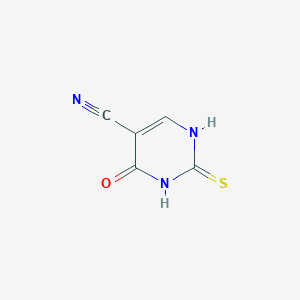


![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)
